molecular formula C27H27N5O2 B3608382 2-(3-isopropoxyphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline

2-(3-isopropoxyphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline

Cat. No. B3608382
M. Wt: 453.5 g/mol
InChI Key: FDCCMUKSOCWHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-isopropoxyphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. This compound is commonly known as IQ-1S, and it is a quinoline derivative that has shown promising results in various laboratory experiments. In

Mechanism of Action

The mechanism of action of IQ-1S is not fully understood, but it is believed to work by inhibiting the activity of the Wnt signaling pathway. The Wnt signaling pathway is a complex signaling pathway that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. IQ-1S has been shown to inhibit the activity of this pathway, which leads to the inhibition of cancer cell growth and the promotion of neuronal differentiation.
Biochemical and Physiological Effects
IQ-1S has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, IQ-1S has been shown to promote neuronal differentiation by enhancing the expression of neuronal markers. IQ-1S has also been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using IQ-1S in lab experiments is its high potency. IQ-1S has been shown to have a high binding affinity for its target, which makes it an effective tool for studying the Wnt signaling pathway. Additionally, IQ-1S has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using IQ-1S is its high cost, which may limit its use in certain lab experiments.

Future Directions

There are several future directions for the study of IQ-1S. One potential direction is the development of IQ-1S analogs that have improved potency and selectivity. Additionally, the use of IQ-1S in combination with other compounds may lead to the development of more effective treatments for cancer and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of IQ-1S and its potential applications in various fields of scientific research.
Conclusion
In conclusion, IQ-1S is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in the treatment of cancer, neurodegenerative diseases, and autoimmune diseases make it an exciting compound to study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of IQ-1S have been discussed in this paper. Further studies are needed to fully understand the potential of IQ-1S in various fields of scientific research.

Scientific Research Applications

IQ-1S has shown potential applications in various fields of scientific research. It has been studied extensively in the field of cancer research, where it has shown promising results in inhibiting the growth of cancer cells. IQ-1S has also been studied in the field of neurodegenerative diseases, where it has shown potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, IQ-1S has been studied in the field of immunology, where it has shown potential applications in the treatment of autoimmune diseases.

properties

IUPAC Name

[2-(3-propan-2-yloxyphenyl)quinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2/c1-19(2)34-21-8-5-7-20(17-21)25-18-23(22-9-3-4-10-24(22)30-25)26(33)31-13-15-32(16-14-31)27-28-11-6-12-29-27/h3-12,17-19H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCCMUKSOCWHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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